N-hydroxy-7-oxo-7-phenylheptanamide is a chemical compound with the molecular formula CHNO. It belongs to the class of fatty acid ethanolamides and is recognized for its bioactive properties, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound has garnered attention in pharmaceutical research due to its interactions with specific biological targets, including histone deacetylases.
The synthesis of N-hydroxy-7-oxo-7-phenylheptanamide typically involves several steps:
The technical details of the synthesis involve controlling reaction conditions such as temperature and atmosphere (often inert nitrogen) to prevent unwanted side reactions. The yield and purity of the final product are critical metrics for evaluating the success of the synthesis .
N-hydroxy-7-oxo-7-phenylheptanamide features a seven-carbon chain with a phenyl group at one end and a hydroxamic acid functional group. Its structure includes:
The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, which confirm its structural integrity and stereochemistry .
N-hydroxy-7-oxo-7-phenylheptanamide participates in various chemical reactions typical of amides and hydroxamic acids:
The mechanism of action typically involves the formation of a covalent bond between the hydroxamic acid moiety and the active site serine or cysteine residues in target enzymes, leading to irreversible inhibition .
The mechanism by which N-hydroxy-7-oxo-7-phenylheptanamide exerts its biological effects primarily involves:
Studies have shown that this compound can significantly alter cellular proliferation rates in cancer cell lines, indicating its potential utility as an anticancer agent .
N-hydroxy-7-oxo-7-phenylheptanamide is typically a solid at room temperature, exhibiting moderate solubility in organic solvents due to its hydrophobic phenyl group.
Key chemical properties include:
N-hydroxy-7-oxo-7-phenylheptanamide has several notable applications:
The hydroxamic acid moiety (–CONHOH) in N-hydroxy-7-oxo-7-phenylheptanamide is synthesized through late-stage N-hydroxylation of the corresponding heptanamide precursor. This transformation requires specialized hydroxylamine-donating reagents due to the mutagenicity and instability of free hydroxylamine. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is particularly effective, as it enables chemoselective N-deprotection under mild acidic conditions post-coupling. The reaction proceeds via nucleophilic acyl substitution, where the carboxamide oxygen attacks the carbonyl carbon of activated esters (e.g., pentafluorophenyl esters), forming a tetrahedral intermediate that collapses to yield the protected hydroxamate. Subsequent deprotection yields the target hydroxamic acid. Alternative reagents include O-(tert-butyldimethylsilyl)hydroxylamine and O-(2,4-dimethoxybenzyl)hydroxylamine, with the latter removed oxidatively. Yields range from 65–90%, influenced by steric hindrance and electronic effects of the aryl ketone group [3].
Table 1: Protected Hydroxylamine Reagents for Hydroxamate Synthesis
| Reagent | Activation Required | Deprotection Method | Yield Range |
|---|---|---|---|
| O-(THP-2-yl)hydroxylamine | Carbodiimide | Mild acid (pH 3–4) | 75–90% |
| O-(TBS)hydroxylamine | Acyl chloride | Fluoride (TBAF) | 70–85% |
| O-(2,4-Dimethoxybenzyl)hydroxylamine | HOBt/DIC | DDQ oxidation | 65–80% |
The 7-phenyl-7-oxoheptanoyl backbone is constructed via Friedel-Crafts acylation, where benzene reacts with ω-carboxyheptanoyl chloride derivatives under Lewis acid catalysis. Aluminum trichloride (AlCl₃) is stoichiometrically required to generate the electrophilic acylium ion (C₆H₅–C⁺=O) and sequester the resulting ketone carbonyl. The reaction proceeds via electrophilic aromatic substitution, with the acylium ion attacking the benzene ring to form a Wheland intermediate, followed by rearomatization. Key advantages include no carbocation rearrangements (unlike Friedel-Crafts alkylation) and inherent electronic deactivation of the product, preventing polyacylation. Monofunctional heptanedioyl monoacid monoacid chloride derivatives serve as optimal substrates, achieving 60–75% yields. Alternative acylating agents include heptanedioic anhydrides, though they exhibit lower reactivity [1] [6].
Table 2: Friedel-Crafts Acylation Optimization
| Acylating Agent | Catalyst | Temperature | Yield | Byproduct |
|---|---|---|---|---|
| 7-Chloro-7-oxoheptanoyl chloride | AlCl₃ (1.1 eq) | 0°C → RT | 75% | Al-complexed ketone |
| Heptanedioic anhydride | AlCl₃ (2.2 eq) | 80°C | 50% | Carboxylic acid |
| Methyl 7-chloro-7-oxoheptanoate | AlCl₃ (1.0 eq) | RT | <20% | Ester hydrolysis |
Precise heptanoid chain length is achieved through iterative carbon chain extension of shorter dicarboxylic acid derivatives. Malonate alkylation provides a robust strategy: Diethyl malonate undergoes alkylation with 1,4-dibromobutane, followed by hydrolysis, decarboxylation, and Arndt-Eistert homologation to extend the chain by three carbons. Alternatively, succinic anhydride can be elongated via Stobbe condensation with diethyl succinate, yielding unsaturated intermediates that are hydrogenated and hydrolyzed. A third approach employs α,ω-diGrignard reagents with carbon dioxide to generate long-chain diacids, though this method suffers from poor regioselectivity. The seven-carbon chain is optimal for balancing hydroxamate metal-chelating ability and membrane permeability, as confirmed by LogP calculations (predicted LogP = 2.8 ± 0.3) [2] [3].
(Diacetoxyiodo)benzene (PhI(OAc)₂) enables direct C–C bond cleavage/functionalization of β-ketoamide precursors to access N-aryl-2,2-dihaloacetamides—key intermediates for hydroxamate synthesis. Under Lewis acid catalysis (e.g., ZnCl₂ or ZnBr₂), 3-oxo-N-phenylheptanamide derivatives undergo oxidative dichlorination or dibromination at the α-position. This generates a labile α,α-dihalo-β-ketoamide that undergoes retro-Claisen cleavage, yielding 2,2-dihalo-N-phenylacetamide and pentanoyl acetate. The mechanism involves in situ formation of PhICl₂ from PhI(OAc)₂/ZnCl₂, electrophilic halogenation, Lewis acid-assisted enolization, acetate attack, and C–C cleavage. Yields reach 89% in dioxane at ambient temperature. This method facilitates late-stage introduction of electrophilic halogens adjacent to the hydroxamate nitrogen, enabling further derivatization [7].
Table 3: Hypervalent Iodine-Mediated Synthesis Optimization
| Substrate | Lewis Acid | Solvent | Time (h) | Product | Yield |
|---|---|---|---|---|---|
| 3-Oxo-N-phenylbutanamide | ZnCl₂ | Dioxane | 1 | 2,2-Dichloro-N-phenylacetamide | 89% |
| 3-Oxo-N-(4-Cl-phenyl)butanamide | ZnBr₂ | DMF | 1.5 | 2,2-Dibromo-N-(4-Cl-phenyl)acetamide | 85% |
| 3-Oxo-N-(2,4-OMe-phenyl)butanamide | ZnCl₂ | DCE | 2 | 2,2-Dichloro-N-(2,4-OMe-phenyl)acetamide | 78% |
While N-hydroxy-7-oxo-7-phenylheptanamide lacks chiral centers, stereoselective methods are crucial for analogues bearing α-substituents. Chiral auxiliaries enable asymmetric induction: Evans’ oxazolidinones control stereochemistry during alkylation of N-acyl-4-benzyloxazolidin-2-one intermediates, yielding enantiopure α-methyl or α-amino heptanoic acid derivatives. These are converted to hydroxamates via mixed anhydride formation and N-hydroxylation. Transition metal catalysis offers an alternative; Ru(II)-PYBOX complexes catalyze asymmetric hydrogenation of β-keto hydroxamates (e.g., N-hydroxy-7-oxo-7-phenylhept-5-enamide) with 90–95% ee. The hydroxamate conformation (Z-s-trans or Z-s-cis) influences stereocontrol efficiency, as confirmed by X-ray crystallography showing bidentate metal coordination during hydrogenation [5].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8